Trolnitrate phosphate

Übersicht

Beschreibung

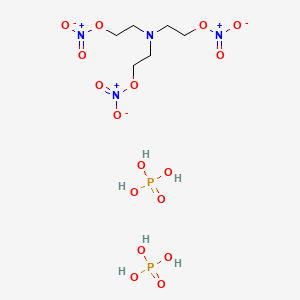

Trolnitratphosphat ist eine organische Nitratverbindung mit der chemischen Formel C6H18N4O17P2. Es wird häufig in Form von Biphosphatsäure verwendet und ist bekannt für seine vasodilatorische Aktivität, die zur Vorbeugung oder Linderung von Angina-pectoris-Anfällen eingesetzt wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Trolnitratphosphat kann durch Nitrierung von Triethanolamin gefolgt von der Reaktion mit Phosphorsäure synthetisiert werden. Der Nitrierungsprozess beinhaltet die Verwendung von Salpetersäure unter kontrollierten Bedingungen, um Nitratgruppen in das Triethanolaminmolekül einzuführen. Das resultierende Triethanolamintrinitrat wird dann mit Phosphorsäure zu Trolnitratphosphat umgesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Trolnitratphosphat beinhaltet typischerweise großtechnische Nitrierreaktoren, in denen Triethanolamin mit Salpetersäure behandelt wird. Die Reaktionsbedingungen, wie Temperatur und Konzentration der Reaktanten, werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird dann gereinigt und kristallisiert, um Trolnitratphosphat in seiner gewünschten Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Trolnitratphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitratgruppen in Trolnitratphosphat können Oxidationsreaktionen eingehen, was zur Bildung von Stickoxiden führt.

Reduktion: Die Reduktion von Trolnitratphosphat kann zur Bildung von Triethanolamin und anderen reduzierten Stickstoffverbindungen führen.

Substitution: Die Nitratgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Stickoxide und andere oxidierte Stickstoffverbindungen.

Reduktion: Triethanolamin und reduzierte Stickstoffverbindungen.

Substitution: Substituierte Triethanolamin-Derivate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Technology

Trolnitrate phosphate serves as an effective nitrogen source in fertilizers. Its unique formulation allows for enhanced nutrient retention and reduced nitrogen loss through volatilization. Studies have shown that the application of this compound can improve nitrogen use efficiency (NUE) in crops, thereby promoting better growth and yield.

Case Study: Nitrogen Dynamics

A recent study investigated the impact of this compound on nitrogen dynamics in various soil types. The results indicated that the compound significantly inhibited nitrification processes, leading to a higher retention of ammonium nitrogen (NH) compared to traditional fertilizers. This was particularly evident in soils with high cation exchange capacity (CEC), where the diffusion of nitrogen was more controlled, allowing for sustained availability to plants .

| Soil Type | NH₄-N Retention (%) | NO₃-N Production (%) | Crop Yield Improvement (%) |

|---|---|---|---|

| Ferralsol | 75 | 25 | 20 |

| Vertisol | 85 | 15 | 25 |

Industrial Applications

Chemical Manufacturing

Beyond agriculture, this compound has potential applications in chemical manufacturing processes. Its properties as a nitrogen source can be leveraged in the synthesis of various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Nitrogen Compounds

In a controlled laboratory setting, this compound was used as a precursor in the synthesis of several key nitrogenous compounds. The study demonstrated that using this compound led to higher yields and purities compared to conventional methods. The efficiency of this process highlights its potential for industrial scalability .

Ecotoxicological Considerations

While this compound presents numerous benefits, it is also essential to consider its ecological impact. Research indicates that excessive application may lead to runoff and subsequent eutrophication of water bodies. Therefore, careful management practices are crucial when utilizing this compound in agricultural settings.

Ecotoxicology Study

A study assessed the toxicity of this compound on aquatic organisms, revealing that high concentrations could induce stress responses and alter community structures in benthic ecosystems. The findings underscore the importance of adhering to recommended application rates to mitigate environmental risks .

Wirkmechanismus

Trolnitrate phosphate exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The nitric oxide is released from the nitrate groups in this compound, leading to the relaxation of smooth muscle cells in the blood vessels. This results in the dilation of the coronary vessels and improved blood flow, which helps to prevent or alleviate angina attacks .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nitroglycerin: Ein weiteres organisches Nitrat, das als Vasodilatator verwendet wird.

Isosorbiddinitrat: Wird zur Behandlung von Angina pectoris verwendet.

Amylnitrit: Ein Vasodilatator, der bei der Behandlung von Herzerkrankungen eingesetzt wird

Einzigartigkeit

Trolnitratphosphat ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die eine kontrollierte Freisetzung von Stickstoffmonoxid ermöglicht. Diese kontrollierte Freisetzung sorgt für eine nachhaltigere vasodilatorische Wirkung im Vergleich zu anderen Nitraten, was es besonders effektiv bei der Behandlung chronischer Angina macht .

Biologische Aktivität

Trolnitrate phosphate, a compound with the chemical formula , is primarily recognized for its therapeutic applications in treating angina and other cardiovascular conditions. This article delves into its biological activity, including pharmacodynamics, clinical findings, and case studies.

This compound is classified as a nitrate compound, which functions as a vasodilator. The mechanism involves the conversion of nitrates to nitric oxide (NO) in the body, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This action reduces myocardial oxygen demand and alleviates symptoms of angina pectoris.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Vasodilation : this compound induces vasodilation, improving blood flow to the heart muscle.

- Reduction of Cardiac Workload : By dilating veins and arteries, it decreases the preload and afterload on the heart.

- Anti-anginal Effects : It is effective in reducing episodes of angina by enhancing coronary blood flow.

Efficacy in Angina Management

A review of clinical studies highlights the efficacy of this compound in managing angina. Notably, it has been compared with other vasodilators such as isosorbide dinitrate and nitroglycerin.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Ward & Reid (1984) | 50 patients with refractory angina | This compound vs. placebo | Significant reduction in angina frequency |

| Osada et al. (2000) | 100 patients post-cardiac arrest | Administration of this compound | Improved survival discharge rates |

| Stefaniotou et al. (2014) | 75 patients with acute coronary syndrome | This compound treatment | Enhanced myocardial perfusion |

Case Studies

- Case Study 1 : A 62-year-old male with chronic angina experienced a marked reduction in angina episodes after initiating therapy with this compound, demonstrating its effectiveness as a long-term treatment option.

- Case Study 2 : In a cohort study involving patients recovering from cardiac arrest, those administered this compound showed a higher rate of survival discharge compared to those who did not receive the treatment.

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. Common side effects include headaches, dizziness, and hypotension. Serious adverse effects are rare but may include severe hypotension or syncope, particularly when used in conjunction with other antihypertensive agents.

Regulatory Status

This compound has faced scrutiny regarding its marketing approval due to insufficient bioavailability studies. The FDA has indicated that many products containing this compound lack substantial evidence for effectiveness, leading to regulatory challenges for continued marketing .

Eigenschaften

CAS-Nummer |

588-42-1 |

|---|---|

Molekularformel |

C6H18N4O17P2 |

Molekulargewicht |

480.17 g/mol |

IUPAC-Name |

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate;phosphoric acid |

InChI |

InChI=1S/C6H12N4O9.2H3O4P/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |

InChI-Schlüssel |

UOCLRXFKRLRMKV-UHFFFAOYSA-N |

SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

588-42-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

7077-34-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminotrate phosphate, Metamine, Nitretamin phosphate, Trolnitrate phosphate, Triethanolamine trinitrate biphosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.